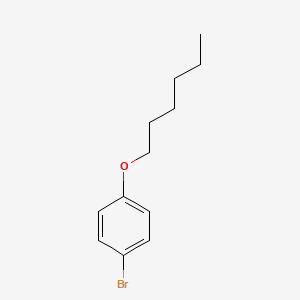

Benzene, 1-bromo-4-(hexyloxy)-

Cat. No. B1348518

Key on ui cas rn:

30752-19-3

M. Wt: 257.17 g/mol

InChI Key: GKLMJONYGGTHHM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06458909B1

Procedure details

4-Bromophenol (173 g, 1 mol) was dissolved in about 500 ml of freshly distilled THF under protective gas and, after passing argon through the solution, NaH (33 g, (80% in oil), 1.1 mol) was added a little at a time. During this addition the clear solution became turbid and gray and the temperature rose by 20°. The suspension was stirred for about 1 hour at room temperature under a blanket of protective gas. Hexyl bromide (181 g; 149 ml; 1.1 mol) was placed in a dropping funnel and N2 was briefly passed through it; the hexyl bromide was then added to the reaction mixture over a period of 25 minutes while stirring. The mixture, which was still gray, was refluxed at 75° C. After 3 days, (the suspension had now become paler), the salt formed was filtered off with suction and the filtrate was admixed with 20 ml of EtOH to destroy any remaining NaH (no gas evolution). The yellowish solution was evaporated and the product was isolated from the (turbid) solution by means of fractional vacuum distillation: product: 95° C./1 mbar; 172.5 g (67%); (d˜1.17).

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[H-].[Na+].[CH2:11](Br)[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].N#N>C1COCC1>[CH2:11]([O:8][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][CH:4]=1)[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

173 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

33 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

149 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC)Br

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC)Br

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The suspension was stirred for about 1 hour at room temperature under a blanket of protective gas

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added a little at a time

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During this addition the clear solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose by 20°

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was refluxed at 75° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 3 days

|

|

Duration

|

3 d

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered off with suction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to destroy any remaining NaH (no gas evolution)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The yellowish solution was evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product was isolated from the (turbid) solution by means of fractional vacuum distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

95° C./1 mbar

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |